REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].CC(C)=O.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.Cl[CH2:23][C:24]([O:26][CH3:27])=[O:25]>C(OCC)(=O)C.O>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][CH:18]=1)[O:19][CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:0.1.2|
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Name
|
|
Quantity
|
709.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
5300 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
694.4 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
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786.3 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)OC
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Name
|
|
Quantity
|
2000 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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2000 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer
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Type
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ADDITION
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Details
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The internal temperature rose from 19.6° C. to 28.1° C. during the addition
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Type
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WASH
|
Details
|
The addition funnel was rinsed with acetone (100 mL)
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Type
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ADDITION
|
Details
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The rinse was charged to the vessel
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Type
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STIRRING
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Details
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The mixture was stirred
|
Type
|
WASH
|
Details
|
The addition funnel was rinsed with acetone (100 mL)
|
Type
|
ADDITION
|
Details
|
The rinse was charged to the vessel
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
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to reflux for no less than 15 hours
|
Type
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CUSTOM
|
Details
|
After completion of reaction
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Type
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DISSOLUTION
|
Details
|
Some solids did not dissolve
|
Type
|
CUSTOM
|
Details
|
a clean layer separation
|
Type
|
CUSTOM
|
Details
|
The layers were separated (pH of lower aqueous layer: 11)
|
Type
|
ADDITION
|
Details
|
The upper organic layer was treated
|
Type
|
ADDITION
|
Details
|
(slow addition) with 10% w/w aqueous citric acid (2000 mL)
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Type
|
DISSOLUTION
|
Details
|
All solids dissolved
|
Type
|
CUSTOM
|
Details
|
the layers were separated (pH of lower aqueous layer: 8)
|
Type
|
CONCENTRATION
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Details
|
The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)
|
Type
|
DISSOLUTION
|
Details
|
The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL)
|
Type
|
CUSTOM
|
Details
|
The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8)
|
Type
|
CONCENTRATION
|
Details
|
The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.)
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OCC(=O)OC)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 861.93 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |